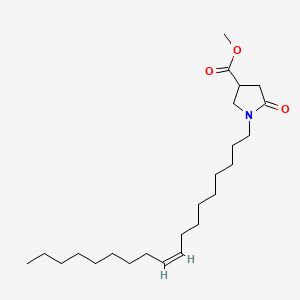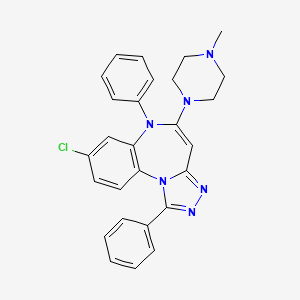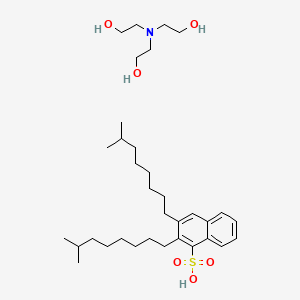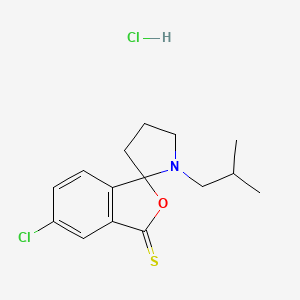
L-Cysteine, N-acetyl-S-(2-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-S-(2-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2-oxopropyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 2-oxopropyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with a suitable 2-oxopropylating agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(2-oxopropyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-acetyl-S-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl and 2-oxopropyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-S-(2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions and as a mucolytic agent.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-S-(2-oxopropyl)- involves its ability to act as a precursor to glutathione, a major antioxidant in the body. The compound is deacetylated to release L-cysteine, which then participates in the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress. Additionally, the thiol group in the compound can directly scavenge reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A closely related compound with similar antioxidant properties.
L-Cysteine: The parent amino acid, which lacks the acetyl and 2-oxopropyl groups.
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another derivative with different substituents on the sulfur atom.
Uniqueness
L-Cysteine, N-acetyl-S-(2-oxopropyl)- is unique due to the presence of both the acetyl and 2-oxopropyl groups, which confer distinct chemical properties and potential biological activities. Its ability to act as a precursor to glutathione and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Propiedades
Número CAS |
45122-45-0 |
|---|---|
Fórmula molecular |
C8H13NO4S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-oxopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
Clave InChI |
JFQPXTZHEPZZHC-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)CSC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)CSCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















